2,2,2-Trifluoro-N-(6-methyl-2-pyridyl)acetimidoyl Chloride
Description
2,2,2-Trifluoro-N-(6-methyl-2-pyridyl)acetimidoyl Chloride: is an organic compound characterized by the presence of trifluoromethyl and pyridyl groups. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-nitrogen bonds. Its unique structure, which includes a trifluoromethyl group, imparts distinct chemical properties that are valuable in various chemical reactions.
Properties
Molecular Formula |
C8H6ClF3N2 |
|---|---|
Molecular Weight |
222.59 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(6-methylpyridin-2-yl)ethanimidoyl chloride |
InChI |
InChI=1S/C8H6ClF3N2/c1-5-3-2-4-6(13-5)14-7(9)8(10,11)12/h2-4H,1H3 |
InChI Key |
FPVWCHUWIQDVMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N=C(C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-N-(6-methyl-2-pyridyl)acetimidoyl Chloride typically involves the reaction of 2,2,2-trifluoroacetimidoyl chloride with 6-methyl-2-pyridine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and solvent choice, to maximize yield and purity. The use of continuous flow reactors is common in industrial settings to ensure consistent production and quality control .
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-N-(6-methyl-2-pyridyl)acetimidoyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding amide and hydrochloric acid.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed:
Nucleophilic Substitution: Corresponding substituted products (e.g., amides, esters).
Hydrolysis: Corresponding amide and hydrochloric acid.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Chemistry: 2,2,2-Trifluoro-N-(6-methyl-2-pyridyl)acetimidoyl Chloride is used as a building block in organic synthesis, particularly in the formation of carbon-nitrogen bonds. It is also employed in the synthesis of heterocyclic compounds and as a reagent in various coupling reactions .
Biology and Medicine: In biological research, this compound is used to synthesize bioactive molecules that can act as enzyme inhibitors or receptor ligands. Its trifluoromethyl group enhances the metabolic stability and bioavailability of these molecules .
Industry: In the industrial sector, it is used in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it valuable in the synthesis of complex organic molecules .
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(6-methyl-2-pyridyl)acetimidoyl Chloride involves its ability to act as an electrophile in nucleophilic substitution reactions. The trifluoromethyl group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to form carbon-nitrogen and carbon-carbon bonds .
Comparison with Similar Compounds
- 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
- 2,2,2-Trifluoro-N-(4-methyl-2-pyridyl)acetimidoyl Chloride
- 2,2,2-Trifluoro-N-(2-pyridyl)acetimidoyl Chloride
Comparison: Compared to similar compounds, 2,2,2-Trifluoro-N-(6-methyl-2-pyridyl)acetimidoyl Chloride is unique due to the presence of the 6-methyl group on the pyridyl ring. This structural feature can influence its reactivity and the types of reactions it undergoes. The trifluoromethyl group also imparts distinct electronic properties that can affect the compound’s behavior in chemical reactions .
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